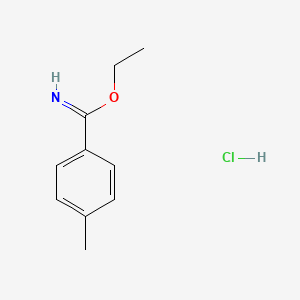

ethyl 4-methylbenzenecarboximidate;hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with ethanol in the presence of hydrochloric acid. This reaction proceeds via the Pinner reaction mechanism, where the nitrile group is converted to an imidate ester . The reaction conditions typically include refluxing the reactants in an acidic medium to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

Ethyl 4-methylbenzenecarboximidate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.

Aminolysis: Reacting with amines, it forms amidines, which are valuable intermediates in organic synthesis.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common reagents used in these reactions include water, acids, bases, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl 4-methylbenzenecarboximidate hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 4-methylbenzenecarboximidate hydrochloride involves its reactivity as an electrophile. The imidate group is highly reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions . This reactivity is due to the presence of the electron-withdrawing imidate group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

Ethyl 4-methylbenzenecarboximidate hydrochloride can be compared with other similar compounds, such as:

Methyl 4-methylbenzenecarboximidate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl benzenecarboximidate hydrochloride: Lacks the methyl group on the benzene ring.

Ethyl 4-chlorobenzenecarboximidate hydrochloride: Contains a chlorine atom instead of a methyl group on the benzene ring.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Activité Biologique

Ethyl 4-methylbenzenecarboximidate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through various methods, including the reaction of 4-methylbenzenecarboxylic acid with ethylamine followed by hydrochloric acid treatment. This process yields the hydrochloride salt, enhancing solubility and stability for biological assays.

The biological activity of ethyl 4-methylbenzenecarboximidate hydrochloride is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : Studies have shown that ethyl 4-methylbenzenecarboximidate hydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating moderate potency in inhibiting cell growth .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicate that it possesses competitive inhibition characteristics, which could have implications for neuroprotective therapies .

- Anti-inflammatory Properties : Ethyl 4-methylbenzenecarboximidate hydrochloride has shown potential in modulating inflammatory pathways. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in anti-inflammatory therapies .

Case Studies

Several studies have highlighted the biological implications of ethyl 4-methylbenzenecarboximidate hydrochloride:

- Cancer Cell Line Studies :

- Neuroprotective Effects :

- Inflammation Models :

Data Table: Biological Activities Summary

| Activity Type | Assessed Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 20 | Induction of apoptosis |

| Enzyme Inhibition | AChE/BChE | 15 | Competitive inhibition |

| Anti-inflammatory | RAW 264.7 | N/A | Reduction of pro-inflammatory cytokines |

Propriétés

IUPAC Name |

ethyl 4-methylbenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMCFUITYHQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.